molecular formula C17H18N2O B11090515 1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one

1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one

Cat. No.: B11090515
M. Wt: 266.34 g/mol
InChI Key: BHZVIZGZMJNGOH-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-isopropylbenzyl substituent, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one typically involves the reaction of 4-isopropylbenzylamine with o-phenylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-one derivatives, while nitration can introduce nitro groups into the benzimidazole ring.

Scientific Research Applications

1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-1,3-dihydrobenzimidazol-2-one
  • 1-(4-Chlorobenzyl)-1,3-dihydrobenzimidazol-2-one
  • 1-(4-Fluorobenzyl)-1,3-dihydrobenzimidazol-2-one

Uniqueness

1-(4-Isopropylbenzyl)-1,3-dihydrobenzimidazol-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-[(4-propan-2-ylphenyl)methyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C17H18N2O/c1-12(2)14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)18-17(19)20/h3-10,12H,11H2,1-2H3,(H,18,20)

InChI Key

BHZVIZGZMJNGOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O

Origin of Product

United States

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